InChI=1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3
. The Canonical SMILES representation is CC1=C(C=CC=C1O)C#N
.
3-Hydroxy-2-methylbenzonitrile is an organic compound with the molecular formula CHNO. This compound features a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, along with a methyl group (-CH) at the second position. Its structure allows for various chemical reactivities and interactions, making it of interest in both synthetic chemistry and potential applications in biological systems.
The compound is classified as an aromatic nitrile due to the presence of the nitrile functional group and is also categorized under phenolic compounds because of the hydroxyl group. It is listed under the Chemical Abstracts Service with the registry number 55289-04-8, which facilitates its identification in scientific literature and databases such as PubChem and BenchChem.
Synthesis of 3-Hydroxy-2-methylbenzonitrile can be achieved through several methods, primarily involving nucleophilic substitution reactions.
These methods can be adapted for industrial production by optimizing reaction conditions and purification processes to enhance yield and reduce costs.
The molecular structure of 3-Hydroxy-2-methylbenzonitrile can be represented as follows:
This arrangement contributes to its unique chemical properties, allowing for potential hydrogen bonding due to the hydroxyl group while retaining reactivity from the nitrile group.
3-Hydroxy-2-methylbenzonitrile can undergo various chemical reactions:
The mechanism of action of 3-Hydroxy-2-methylbenzonitrile is primarily influenced by its functional groups. The hydroxyl and nitrile groups enable interactions such as hydrogen bonding with biological molecules, which may affect enzyme activities or receptor binding. Current research focuses on elucidating specific molecular targets and pathways influenced by this compound, indicating potential therapeutic applications.
Relevant data on physical properties may require empirical measurement or further investigation in specialized chemical databases.
3-Hydroxy-2-methylbenzonitrile has potential applications in various scientific fields:
The versatility of this compound underscores its significance across multiple domains of research and industry.
CAS No.: 13463-39-3
CAS No.:
CAS No.: 55598-56-6
CAS No.: 1482467-37-7
CAS No.: 85252-29-5